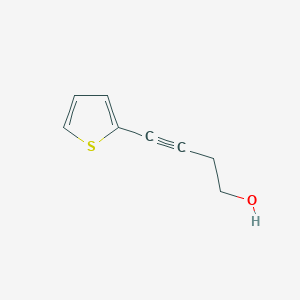

4-(Thiophen-2-yl)but-3-yn-1-ol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C8H8OS |

|---|---|

Poids moléculaire |

152.22 g/mol |

Nom IUPAC |

4-thiophen-2-ylbut-3-yn-1-ol |

InChI |

InChI=1S/C8H8OS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7,9H,2,6H2 |

Clé InChI |

MUZPYCLADLGJLK-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)C#CCCO |

Origine du produit |

United States |

Synthetic Methodologies for 4 Thiophen 2 Yl but 3 Yn 1 Ol and Analogous Molecular Architectures

Strategies for Carbon-Carbon Triple Bond Formation

The creation of the C-C triple bond between the thiophene (B33073) heterocycle and the butanol side chain is a critical step in the synthesis. Several powerful methods are employed to achieve this linkage efficiently.

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming carbon-carbon bonds, and the Sonogashira coupling is particularly well-suited for synthesizing aryl alkynes. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

For the synthesis of 4-(Thiophen-2-yl)but-3-yn-1-ol, this strategy involves coupling a 2-halothiophene, such as 2-iodothiophene or 2-bromothiophene, with but-3-yn-1-ol. nih.govblucher.com.br The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and purity of the product. scirp.org

Key components of the Sonogashira reaction include:

Palladium Catalyst: A zerovalent palladium source is required. This is often generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with the addition of phosphine (B1218219) ligands. researchgate.netnih.gov

Copper(I) Co-catalyst: Typically, a copper(I) salt such as CuI is used to facilitate the reaction. doi.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of the alkyne. nih.gov

Base: An amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is used to act as both the solvent and the base required to neutralize the hydrogen halide formed during the reaction. doi.orgresearchgate.net

The following table summarizes typical conditions for Sonogashira coupling reactions to produce thiophene-alkyne derivatives.

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Iodothiophene | But-3-yn-1-ol | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Et₃N | 60 | Good | nih.govresearchgate.net |

| 2-Bromothiophene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | 80 | 86-95 | nih.gov |

| 3-Iodothiophene-2-carboxylic acid | Various terminal alkynes | Pd(PPh₃)₄, CuI | Et₃N | RT-50 | 60-85 | aurigeneservices.com |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N / DMF | 100 | 72-96 | scirp.org |

This table presents generalized and specific examples of Sonogashira couplings for thiophene and related heterocyclic derivatives.

More recent advancements in C-H bond functionalization have led to methods for the direct alkynylation of heterocycles like thiophene, bypassing the need for pre-halogenated starting materials. cas.cn This approach offers a more atom-economical and efficient synthetic route. cas.cn These reactions typically employ a palladium catalyst in the presence of an oxidant to couple the C-H bond of the thiophene directly with a terminal alkyne. cas.cnresearchgate.net

Research has demonstrated that the direct alkynylation of thiophenes can be achieved with low loadings of a palladium salt as the catalyst and a silver salt as an oxidant, which helps to suppress the undesirable homo-coupling of the terminal alkyne. cas.cn This method is applicable to a range of electron-rich heterocycles and tolerates various functional groups, making it a versatile tool for synthesizing alkynylated heterocycles. cas.cnorganic-chemistry.org The α-position of the thiophene ring is typically alkynylated with high regioselectivity. researchgate.net

An alternative strategy for forming the carbon-carbon bond involves the use of acetylide anions as nucleophiles. fiveable.meopenstax.org This method can be approached in two ways for the synthesis of this compound:

Starting with 2-Ethynylthiophene: 2-Ethynylthiophene can be deprotonated using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form the corresponding sodium or lithium acetylide. fiveable.me This potent nucleophile can then react with an appropriate electrophile, such as ethylene oxide. The nucleophilic attack of the acetylide on the epoxide ring, followed by an aqueous workup, yields the desired this compound.

Starting with But-3-yn-1-ol: The acetylide of but-3-yn-1-ol (with the hydroxyl group potentially protected) can be formed and reacted with a thiophene derivative carrying a leaving group, such as 2-(chloromethyl)thiophene. However, this would result in a different isomer, 5-(thiophen-2-yl)pent-4-yn-1-ol.

The alkylation of acetylide anions is a powerful tool for extending carbon chains but is most effective with primary alkyl halides or epoxides. libretexts.orglumenlearning.com With secondary or tertiary halides, elimination reactions often become a competing and dominant pathway. lumenlearning.com

Approaches to Constructing the Terminal Hydroxyl Functionality

The introduction of the primary alcohol at the terminus of the butynyl chain is a key synthetic step that can be achieved either by starting with a precursor already containing the hydroxyl group (as in the Sonogashira coupling with but-3-yn-1-ol) or by creating it from a different functional group.

A common and reliable method for creating a primary alcohol is through the reduction of a corresponding carboxylic acid, ester, or aldehyde. In the context of this compound synthesis, a precursor such as 4-(thiophen-2-yl)but-3-ynoic acid or its methyl ester could be synthesized first. This precursor would then be treated with a suitable reducing agent.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for the reduction of carboxylic acids and esters to primary alcohols. For the reduction of aldehydes, milder reagents like sodium borohydride (NaBH₄) can be employed. A critical consideration for this step is the chemoselectivity of the reducing agent, as it must reduce the carbonyl group without affecting the carbon-carbon triple bond or the thiophene ring. LiAlH₄ is generally suitable for this transformation as it does not typically reduce isolated alkynes.

The following table provides examples of reducing agents for carbonyl-to-alcohol transformations.

| Precursor Functional Group | Product Functional Group | Typical Reducing Agent(s) |

| Carboxylic Acid (R-COOH) | Primary Alcohol (R-CH₂OH) | LiAlH₄, BH₃·THF |

| Ester (R-COOR') | Primary Alcohol (R-CH₂OH) | LiAlH₄, DIBAL-H |

| Aldehyde (R-CHO) | Primary Alcohol (R-CH₂OH) | NaBH₄, LiAlH₄ |

| Ketone (R-CO-R') | Secondary Alcohol (R-CH(OH)-R') | NaBH₄, LiAlH₄ |

The addition of organometallic reagents, such as Grignard or organolithium reagents, to carbonyl compounds is a fundamental method for alcohol synthesis. libretexts.orglibretexts.org This reaction forms a new carbon-carbon bond and a hydroxyl group simultaneously. youtube.com

To synthesize a primary alcohol like this compound using this approach, the logical carbonyl partner would be formaldehyde. However, the required organometallic reagent would be 3-(thiophen-2-yl)prop-2-yn-1-ylmagnesium bromide, which is complex to prepare.

A more synthetically viable route that falls under this category involves the reaction of a (thiophen-2-ylethynyl) organometallic reagent with an epoxide. For instance, (thiophen-2-ylethynyl)magnesium bromide, prepared from 2-ethynylthiophene and a Grignard reagent like ethylmagnesium bromide, can act as a nucleophile. Its addition to ethylene oxide results in the formation of the alkoxide of this compound, which upon acidic or aqueous workup, yields the final product. libretexts.org This reaction is analogous to the acetylide alkylation described in section 2.1.3.

While the direct addition to an aldehyde like formaldehyde would lead to a secondary propargyl alcohol, the reaction with ethylene oxide provides a pathway to the desired primary butynol (B8639501) structure, effectively adding a -CH₂CH₂OH unit to the thiophene-acetylene core. libretexts.org

Nucleophilic Addition to Electrophilic Substrates (e.g., Epoxides, Halides)

A primary method for constructing the butynol side-chain of this compound involves the nucleophilic addition of a thiophene-derived acetylide to an electrophilic substrate. This approach builds the carbon skeleton directly and installs the hydroxyl group at the required position.

The key nucleophile, 2-thienylacetylide, is typically generated in situ by deprotonating 2-ethynylthiophene with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent. This highly reactive acetylide can then attack various electrophiles to form the desired structure.

Reaction with Epoxides: A common and efficient electrophile is ethylene oxide. The nucleophilic acetylide attacks one of the carbon atoms of the epoxide ring, forcing the strained three-membered ring to open. This reaction results in the formation of an alkoxide, which, upon aqueous workup, is protonated to yield the target primary alcohol, this compound. This method is advantageous as it directly introduces the two-carbon ethanol unit (-CH₂CH₂OH) to the alkyne.

Reaction with Halides: Alternatively, the acetylide can react with a halo-alcohol, such as 2-chloroethanol or 2-bromoethanol, in a nucleophilic substitution reaction. However, this approach can be complicated by competing elimination reactions of the halo-alcohol substrate under the strong basic conditions required for acetylide formation.

Selective Functionalization and Derivatization of the Thiophene Moiety

The synthesis of this compound often begins with a pre-functionalized thiophene ring. The choice of functionalization strategy is critical for introducing the alkynyl side-chain or a group that can be converted into it.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C2 position. This reactivity is exploited to prepare key precursors. nih.gov

Halogenation: The direct halogenation of thiophene with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provides 2-halothiophenes in good yields. iust.ac.irtandfonline.com For instance, bromination with NBS in a suitable solvent cleanly produces 2-bromothiophene. iust.ac.ir These 2-halothiophenes are crucial substrates for subsequent metal-catalyzed coupling reactions.

Acylation: Friedel-Crafts acylation is another powerful tool for functionalizing the thiophene ring. asianpubs.org Reaction of thiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid like tin tetrachloride (SnCl₄) or solid-acid catalysts, yields 2-acetylthiophene. thieme-connect.comtsijournals.comtsijournals.com This ketone can then be converted into the required terminal alkyne (2-ethynylthiophene) through multi-step sequences, such as reaction with phosphorus pentachloride followed by dehydrohalogenation.

Formylation: The Vilsmeier-Haack reaction, using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), introduces a formyl (-CHO) group at the C2 position to produce 2-thiophenecarboxaldehyde. rsc.orgyoutube.comchemistrysteps.com This aldehyde serves as a versatile handle for further transformations to build the butynol side chain.

| Reaction Type | Typical Reagents | Primary Product | Application |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 2-Bromothiophene | Substrate for Sonogashira coupling |

| Friedel-Crafts Acylation | Acetyl chloride / SnCl₄ | 2-Acetylthiophene | Precursor to 2-ethynylthiophene |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 2-Thiophenecarboxaldehyde | Precursor for chain extension |

Modern synthetic chemistry offers powerful alternatives to classical methods, enabling more direct and efficient functionalization of the thiophene ring.

Directed C-H Activation: This strategy involves the direct functionalization of a C-H bond, often at a specific position, guided by a directing group. nih.govacs.org Palladium-catalyzed C-H activation has been extensively studied for heteroaromatic compounds, including thiophene. mdpi.comnih.gov These methods can create C-C bonds by coupling thiophene derivatives with various partners, offering a step-economical route to complex molecules. While direct C-H activation at the β-position (C3 or C4) is challenging, specific catalytic systems have been developed to achieve this, complementing the natural reactivity at the α-position (C2 or C5). rsc.org

Metal-Catalyzed Cross-Coupling: The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds and is highly applicable to the synthesis of thiophene-containing alkynes. nih.govrsc.orgresearchgate.net This reaction typically involves the coupling of a 2-halothiophene (e.g., 2-bromothiophene or 2-iodothiophene) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. To synthesize this compound, one could couple 2-halothiophene with but-3-yn-1-ol directly. This approach is highly modular and tolerates a wide range of functional groups.

Strategic Use of Protecting Groups for the Hydroxyl Functionality

In multi-step syntheses, the hydroxyl group of this compound or its precursor, but-3-yn-1-ol, is often reactive under conditions required for other transformations (e.g., lithiation, coupling reactions). Therefore, it is frequently necessary to "protect" this group by converting it into a less reactive derivative, which can be cleanly removed later. masterorganicchemistry.comlibretexts.org

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under many reaction conditions, and selective removal. wikipedia.orgsci-hub.st

Formation: A hydroxyl group is converted into a silyl ether by reacting it with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) or a silyl triflate in the presence of a base like imidazole or 2,6-lutidine. wikipedia.org The choice of silylating agent allows for tuning the stability of the resulting silyl ether.

Stability and Cleavage: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. total-synthesis.com The tert-butyldimethylsilyl (TBDMS or TBS) group is robust enough to withstand many non-acidic reagents but can be readily cleaved. organic-chemistry.org The most common method for deprotection is treatment with a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), which selectively attacks the silicon atom due to the high strength of the Si-F bond. masterorganicchemistry.comgelest.com Acidic conditions can also be used for cleavage, with the rate of hydrolysis being dependent on the steric hindrance of the silyl group. gelest.com

| Silyl Group | Abbreviation | Common Protection Reagent | Common Cleavage Reagent | Relative Stability |

|---|---|---|---|---|

| Trimethylsilyl | TMS | TMS-Cl | K₂CO₃ in MeOH; mild acid | Low |

| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole | TBAF; Acetic Acid | Medium |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF; HF•Pyridine (B92270) | High |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | TBAF; strong acid | Very High |

While silyl ethers are prevalent, other protecting groups are also employed depending on the specific synthetic requirements and the orthogonality needed for selective deprotection.

Benzyl Ethers (Bn): Formed by Williamson ether synthesis using benzyl bromide (BnBr) and a base like sodium hydride (NaH). organic-chemistry.org Benzyl ethers are stable to a wide range of acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that does not affect most silyl ethers. uwindsor.ca

Tetrahydropyranyl (THP) Ethers: These are acetal-type protecting groups formed by reacting the alcohol with dihydropyran under acidic catalysis. THP ethers are stable to basic, nucleophilic, and organometallic reagents but are easily removed under mild acidic conditions (e.g., aqueous acetic acid), which would leave many ester and silyl groups intact. masterorganicchemistry.comyoutube.com

Reaction Pathways and Mechanistic Investigations of 4 Thiophen 2 Yl but 3 Yn 1 Ol

Cyclization Reactions Involving the Alkyne and Hydroxyl Moieties

The proximate alkyne and hydroxyl functionalities in 4-(thiophen-2-yl)but-3-yn-1-ol facilitate intramolecular cyclization reactions, providing efficient routes to various heterocyclic systems. These transformations are often mediated by transition metal catalysts or radical initiators, which control the regioselectivity and stereoselectivity of the ring closure.

Gold-Catalyzed Cycloisomerization Processes Leading to Heterocyclic Systems

Homogeneous gold catalysis is a powerful tool for activating carbon-carbon multiple bonds towards nucleophilic attack. researchgate.net In the case of this compound, gold catalysts, typically Au(I) or Au(III) species, coordinate to the alkyne, rendering it highly electrophilic and susceptible to intramolecular attack by the pendant hydroxyl group. beilstein-journals.orgrsc.org This process, known as cycloisomerization, is atom-economical and often proceeds under mild conditions. njtech.edu.cn

The regioselectivity of the cyclization is governed by Baldwin's rules, with the 5-exo-dig pathway being kinetically favored, leading to the formation of five-membered dihydrofuran derivatives. The reaction is initiated by the π-activation of the alkyne by the gold catalyst. Subsequent intramolecular attack of the hydroxyl oxygen atom onto the activated alkyne can proceed through two distinct pathways, leading to different heterocyclic scaffolds. The resulting vinyl-gold intermediate can then undergo protonolysis to release the product and regenerate the active gold catalyst, completing the catalytic cycle. beilstein-journals.org

Depending on the specific gold catalyst and reaction conditions, different heterocyclic products can be obtained. For instance, the use of cationic gold(I) complexes can promote the formation of substituted furans through a tandem reaction involving propargylic substitution followed by cycloisomerization. mdpi.com

Table 1: Gold Catalysts in Cycloisomerization

| Catalyst | Product Type | Reference |

|---|---|---|

| AuCl₃ | Fused 2-azetidinones | beilstein-journals.org |

| Au(I)/Brønsted acid | Dihydropyridinones | rsc.org |

| AuBr₃/AgOTf | Polysubstituted furans | mdpi.com |

| Gold(I)-NHC | 4-SF₅-oxazoles | researchgate.net |

Transition Metal-Mediated Heterocyclization (e.g., Furan (B31954), Pyrrolone Formation)

Beyond gold, other transition metals such as palladium, copper, and silver are also effective catalysts for the heterocyclization of alkynyl alcohols. nih.gov These metals can activate the alkyne moiety, facilitating the intramolecular nucleophilic attack of the hydroxyl group.

For example, palladium-catalyzed reactions can be used to synthesize substituted furans. organic-chemistry.org The Paal-Knorr synthesis, a classic method for furan synthesis from 1,4-dicarbonyl compounds, can be adapted for alkynyl diols, which can isomerize in situ to the required dicarbonyl intermediate. wikipedia.orgorganic-chemistry.org Copper-catalyzed cycloisomerization of related propargyl systems can also lead to functionalized furans, sometimes involving skeletal rearrangements like 1,2-migrations. nih.gov

The synthesis of thiophene (B33073) derivatives, structurally related to the starting material's thiophene moiety, can also be achieved through metal-catalyzed cyclizations of appropriate S-containing alkyne substrates. nih.gov These reactions highlight the versatility of transition metal catalysis in constructing a diverse range of heterocyclic systems from alkynyl precursors. nih.govorganic-chemistry.orgmdpi.com

Radical Cascade Cyclizations and Related Transformations

Radical-initiated reactions offer an alternative pathway for the cyclization of this compound. In these processes, a radical is generated, which then participates in a cascade of reactions, including an intramolecular cyclization step. mdpi.com Visible-light photoredox catalysis is a modern and powerful method for generating radicals under mild conditions. nih.gov

In a typical scenario, a radical initiator would generate a radical species that adds to the alkyne of this compound. The resulting vinyl radical could then undergo a 5-exo-trig cyclization by attacking the carbon bearing the hydroxyl group, or other pathways could be envisioned. Such cascade reactions are powerful for building molecular complexity rapidly from simple acyclic precursors. nih.gov Electrochemical methods can also be employed to generate radicals for cross-coupling reactions, which could be adapted for intramolecular cyclizations. acs.orgacs.org These radical-based strategies are complementary to metal-catalyzed methods and can provide access to different product scaffolds.

Chemical Transformations of the Alkyne Unit

The terminal alkyne in this compound is a key functional group that can undergo a variety of chemical transformations, including hydrofunctionalization and cycloaddition reactions.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrometallation)

Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkyne. masterorganicchemistry.comyoutube.com Treatment of this compound with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) would result in the syn-addition of a hydrogen and a boron atom across the triple bond. The boron atom adds to the terminal, less sterically hindered carbon atom. masterorganicchemistry.com Subsequent oxidation of the intermediate organoborane with hydrogen peroxide and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This sequence would transform the alkyne into an aldehyde, yielding 4-hydroxy-4-(thiophen-2-yl)butanal.

Table 2: Hydroboration-Oxidation of this compound

| Step | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Organoborane | syn-addition, anti-Markovnikov regioselectivity |

Other hydrometallation reactions, involving the addition of a metal-hydride bond across the alkyne, can also be employed to generate vinylmetal species, which are versatile intermediates for further functionalization.

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

The alkyne in this compound can act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. uchicago.edu The reaction involves a 1,3-dipole, which is a molecule with a three-atom π-system and four π-electrons, reacting with a dipolarophile (the alkyne). nih.govmdpi.com

A classic example is the Huisgen cycloaddition, where an organic azide (B81097) reacts with a terminal alkyne to form a 1,2,3-triazole. This reaction is often catalyzed by copper(I) species, which significantly accelerates the reaction and controls the regioselectivity. Other 1,3-dipoles that can react with the alkyne include nitrile oxides (to form isoxazoles), nitrones, and azomethine ylides (to form dihydropyrroles). wikipedia.orguchicago.edu The versatility of this reaction allows for the introduction of a wide range of functionalized five-membered heterocycles onto the molecular scaffold. researchgate.netrsc.org

Cleavage and Oxidation Reactions of the Triple Bond

The carbon-carbon triple bond in this compound is susceptible to oxidative cleavage by strong oxidizing agents. These reactions typically proceed through the formation of intermediate species that are subsequently cleaved to yield carboxylic acids.

One of the most common methods for the oxidative cleavage of alkynes is ozonolysis. libretexts.org Treatment of an alkyne with ozone (O₃), followed by a workup with water (H₂O), results in the scission of the triple bond. youtube.com In the case of this compound, ozonolysis would be expected to yield thiophene-2-carboxylic acid and 3-hydroxypropanoic acid.

Another powerful reagent for alkyne cleavage is potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org Under strong oxidative conditions (e.g., hot, basic KMnO₄ followed by acidic workup), the triple bond is cleaved to produce carboxylic acids. youtube.comquora.com For terminal alkynes, one of the products is carbon dioxide. quora.com While this compound is an internal alkyne, the reaction with hot, basic potassium permanganate would similarly be expected to break the triple bond, affording thiophene-2-carboxylic acid and 3-hydroxypropanoic acid after acidification. Under neutral conditions, alkynes can be oxidized by KMnO₄ to form α-dicarbonyl compounds without cleavage of the carbon-carbon bond. youtube.comlibretexts.org

Table 1: Expected Products from Oxidative Cleavage of this compound

| Reagent/Conditions | Expected Products |

| 1. O₃, 2. H₂O | Thiophene-2-carboxylic acid and 3-Hydroxypropanoic acid |

| 1. Hot, basic KMnO₄, 2. H₃O⁺ | Thiophene-2-carboxylic acid and 3-Hydroxypropanoic acid |

| Neutral KMnO₄ | 1-(Thiophen-2-yl)-4-hydroxybutane-1,2-dione |

Reactivity Profiles of the Thiophen-2-yl Group

The thiophene ring is an electron-rich aromatic system that readily undergoes a variety of transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The position of substitution on the thiophene ring is influenced by both the inherent reactivity of the ring and the nature of the existing substituent.

Thiophene is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. stackexchange.com Nitration of thiophene, for instance, can be explosive with concentrated nitric and sulfuric acids and is typically carried out with milder reagents like nitric acid in acetic anhydride. stackexchange.comorgsyn.orggoogle.com The substitution generally occurs preferentially at the C2 (α) position. For 2-substituted thiophenes, the regiochemical outcome of further substitution depends on the electronic properties of the substituent. The but-3-yn-1-ol group at the 2-position of the thiophene ring is expected to be a deactivating group due to the electron-withdrawing nature of the sp-hybridized carbons of the alkyne. However, it is also an ortho, para-director in the context of benzene chemistry. In the case of the five-membered thiophene ring, electrophilic attack is generally favored at the C5 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to the selective halogenation at the C5 position of the thiophene ring.

Nitration: Using mild nitrating agents such as acetyl nitrate (B79036) would be expected to introduce a nitro group at the C5 position. stackexchange.com

Sulfonation: Treatment with sulfur trioxide (SO₃) in a suitable solvent would introduce a sulfonic acid group, likely at the C5 position.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, would introduce acyl or alkyl groups, respectively, onto the thiophene ring, with a preference for the C5 position. libretexts.orgyoutube.com However, Friedel-Crafts reactions can be complicated by the presence of the alcohol and alkyne functionalities, which can also interact with the Lewis acid catalyst.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

| Bromination | NBS | 4-(5-Bromothiophen-2-yl)but-3-yn-1-ol |

| Nitration | HNO₃ / Ac₂O | 4-(5-Nitrothiophen-2-yl)but-3-yn-1-ol |

| Sulfonation | SO₃ / Dioxane | 5-(4-Hydroxybut-1-yn-1-yl)thiophene-2-sulfonic acid |

| Acylation | AcCl / AlCl₃ | 1-(5-(4-Hydroxybut-1-yn-1-yl)thiophen-2-yl)ethan-1-one |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it would first need to be converted into a suitable derivative, such as a halothiophene or a thiophene boronic acid. For instance, bromination at the C5 position would yield 4-(5-bromothiophen-2-yl)but-3-yn-1-ol, which could then participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: The coupling of a thienyl halide with a boronic acid or ester is a common method for forming biaryl structures. ntnu.nomdpi.comnih.gov 4-(5-Bromothiophen-2-yl)but-3-yn-1-ol could be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at the C5 position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. scielo.org.mxwikipedia.orglibretexts.org While the alkyne in this compound is internal, a halogenated derivative like 4-(5-bromothiophen-2-yl)but-3-yn-1-ol could be coupled with a terminal alkyne.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comlibretexts.org A halogenated derivative of the title compound could react with various alkenes to introduce a vinyl group at the C5 position of the thiophene ring.

Interplay Between Functional Groups: Cascade and Domino Reactions

The presence of multiple reactive sites in this compound opens up possibilities for cascade or domino reactions, where a single set of reagents and conditions triggers a sequence of transformations. nih.govresearchgate.netrsc.org Such reactions are highly efficient as they allow for the rapid construction of complex molecular architectures from simple starting materials.

For instance, a reaction initiated at the alcohol or alkyne could be followed by a cyclization onto the thiophene ring. An example of a plausible cascade reaction could involve the initial oxidation of the alcohol to an aldehyde, followed by an intramolecular reaction with the alkyne, and subsequent cyclization involving the thiophene ring.

Given the multiple functional groups in this compound, achieving chemo- and regioselectivity is a key challenge and opportunity. nih.govwikipedia.orgbeilstein-archives.orgbeilstein-journals.org By carefully choosing reagents and reaction conditions, it is possible to selectively transform one functional group while leaving the others intact.

Chemoselectivity: For example, the hydroxyl group could be selectively protected or oxidized without affecting the alkyne or thiophene ring. Similarly, the triple bond could be selectively hydrogenated to a double or single bond.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, reactions on the thiophene ring are expected to show high regioselectivity for the C5 position. acs.org

Table 3: Examples of Potential Chemo- and Regioselective Reactions

| Target Functional Group | Reagent/Conditions | Expected Product |

| Alcohol | PCC (Pyridinium chlorochromate) | 4-(Thiophen-2-yl)but-3-yn-1-al |

| Alkyne | H₂, Lindlar's catalyst | 4-(Thiophen-2-yl)but-3-en-1-ol |

| Thiophene (C5-H) | NBS in DMF | 4-(5-Bromothiophen-2-yl)but-3-yn-1-ol |

Multicomponent and Tandem Reactions Leading to Complex Architectures

While direct and explicit studies detailing the multicomponent and tandem reactions of this compound are not extensively documented in publicly available literature, the reactivity of its constituent functional groups—a terminal alkyne and a primary alcohol—allows for the extrapolation of its potential in a variety of established one-pot synthetic methodologies. The thiophene ring, a privileged scaffold in medicinal chemistry, further enhances the desirability of the resulting complex molecules.

Propargyl alcohols, the class of compounds to which this compound belongs, are well-known precursors in a plethora of tandem and multicomponent reactions for the synthesis of heterocycles. These reactions often proceed through a cascade of events, where the initial activation of the alkyne or the alcohol triggers a sequence of bond-forming events with other reaction partners present in the mixture.

One illustrative example of a tandem reaction involving a related propargyl alcohol is the ruthenium-catalyzed cyclization of an aromatic propargyl alcohol bearing a thiophene group. In this process, a new carbene complex containing a naphthothiophene group is formed through a cyclization between the thiophene ring and the inner carbon of the triple bond. This transformation highlights the potential for intramolecular cyclization cascades initiated at the alkyne, a pathway that this compound could readily undergo.

Furthermore, multicomponent reactions involving terminal alkynes, aldehydes, and amines (A³ coupling) or related variants are powerful tools for the synthesis of propargylamines, which are themselves versatile intermediates for further transformations. While specific data tables for this compound in such reactions are not available, the general applicability of these reactions to a wide range of terminal alkynes suggests its potential as a substrate.

The following hypothetical reaction schemes, based on established methodologies for similar substrates, illustrate the potential of this compound in generating complex architectures.

Hypothetical Multicomponent Synthesis of a Substituted Pyridine (B92270)

A plausible multicomponent reaction could involve the condensation of this compound with an aldehyde and an amine source, such as ammonium (B1175870) acetate, to construct a substituted pyridine ring in a single step. The reaction would likely proceed through a series of intermediates, culminating in a cyclization and aromatization to afford the final heterocyclic product.

Table 1: Hypothetical Substrate Scope for a Multicomponent Pyridine Synthesis

| Entry | Aldehyde (R-CHO) | Amine Source | Product |

| 1 | Benzaldehyde | Ammonium Acetate | 2-(2-(Thiophen-2-yl)ethyl)-4-phenylpyridine |

| 2 | 4-Chlorobenzaldehyde | Ammonium Acetate | 4-(4-Chlorophenyl)-2-(2-(thiophen-2-yl)ethyl)pyridine |

| 3 | Furan-2-carbaldehyde | Ammonium Acetate | 4-(Furan-2-yl)-2-(2-(thiophen-2-yl)ethyl)pyridine |

This table is illustrative and based on known multicomponent reactions of alkynes, aldehydes, and amines.

Tandem Gold-Catalyzed Cyclization/Addition

Gold catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. A tandem reaction could be envisioned where this compound undergoes an initial gold-catalyzed intramolecular cyclization of the hydroxyl group onto the alkyne to form a transient dihydrofuran intermediate. This intermediate could then be trapped by another nucleophile present in the reaction mixture, leading to a more complex, functionalized heterocyclic system.

Table 2: Potential Products from a Tandem Gold-Catalyzed Reaction

| Entry | Nucleophile | Proposed Product Structure |

| 1 | Methanol | 2-(Methoxy(thiophen-2-yl)methyl)-2,5-dihydrofuran |

| 2 | Aniline | 2-((Phenylamino)(thiophen-2-yl)methyl)-2,5-dihydrofuran |

| 3 | Thiophenol | 2-((Phenylthio)(thiophen-2-yl)methyl)-2,5-dihydrofuran |

This table presents hypothetical products based on established gold-catalyzed tandem reactions of alkynols.

Mechanistic Considerations

The mechanisms of these hypothetical reactions would be intricate, involving a series of catalytic cycles and intermediate species. For instance, in the multicomponent pyridine synthesis, the reaction would likely initiate with the formation of an enamine or an imine, followed by a Michael addition of an activated methylene (B1212753) species derived from the alkyne, and subsequent cyclization and oxidation. In the gold-catalyzed tandem reaction, the mechanism would involve the π-activation of the alkyne by the gold catalyst, followed by the intramolecular attack of the hydroxyl group and subsequent intermolecular nucleophilic addition.

While the specific application of this compound in these complex transformations remains an area ripe for exploration, the foundational principles of multicomponent and tandem reactions, coupled with the known reactivity of its constituent functional groups, strongly suggest its significant potential as a valuable building block for the efficient synthesis of novel and intricate heterocyclic compounds. Future research in this area is expected to unveil a rich and diverse chemistry for this promising thiophene-containing alkynol.

Advanced Derivatization and Scaffold Construction from 4 Thiophen 2 Yl but 3 Yn 1 Ol

Incorporation into Functional Polymeric Systems

The presence of the thiophene (B33073) ring allows for the direct incorporation of 4-(Thiophen-2-yl)but-3-yn-1-ol into conjugated polymer backbones, specifically polythiophenes. These materials are of significant interest for their applications in organic electronics. nih.govbeilstein-journals.org The pendant but-3-yn-1-ol group provides a versatile handle for tailoring the polymer's properties either before or after polymerization.

The synthesis of functionalized polythiophenes from this compound can be approached by treating the molecule as a thiophene monomer. The hydroxyl group typically requires protection prior to polymerization to prevent interference with the reaction conditions, particularly in methods like Grignard Metathesis (GRIM) polymerization or Stille coupling. Once protected, the monomer can be halogenated at the 5-position of the thiophene ring to prepare it for polymerization.

Common polymerization methods for thiophene-based monomers are applicable:

Oxidative Chemical Polymerization: Using oxidants like iron(III) chloride (FeCl₃) to couple the monomer units.

Catalyst-Transfer Polycondensation: Methods such as Kumada Catalyst-Transfer Polymerization (KCTP) can be employed to achieve well-defined, regioregular polymers with controlled molecular weights. rsc.org

Electropolymerization: The monomer can be polymerized directly onto an electrode surface to form a conductive film. nih.govbeilstein-journals.org

The resulting polymer, poly(this compound), possesses a conjugated backbone with pendant alkyne and (protected) alcohol functionalities ready for further modification. The inclusion of functional groups can significantly influence the properties of polythiophenes. nih.gov

Table 1: Potential Polymerization Strategies for this compound Monomer

| Polymerization Method | Catalyst/Reagent | Monomer Prerequisite | Key Characteristics of Resulting Polymer |

| Oxidative Polymerization | FeCl₃, etc. | Hydroxyl group protection | Often produces polymers with variable regiochemistry and molecular weight. |

| Stille Coupling | Pd(PPh₃)₄ or other Pd catalysts | Halogenation at thiophene C5-position; stannylation at C2-position | Controlled synthesis, but requires organotin reagents. |

| Kumada Catalyst-Transfer Polymerization (KCTP) | Ni(dppp)Cl₂ | Grignard formation from a brominated monomer | Chain-growth mechanism allows for controlled molecular weight and block copolymers. rsc.org |

| Electropolymerization | Applied potential | None (can be done directly) | Forms a polymer film on the electrode surface; useful for sensor applications. beilstein-journals.org |

The terminal alkyne group on the polymer's side chains is an ideal substrate for post-polymerization modification using "click chemistry." rsc.org The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent attachment of a vast array of azide-containing molecules to the polythiophene backbone. nih.govmdpi.com This method enables the precise tuning of the polymer's physical and chemical properties, such as solubility, sensor activity, and biocompatibility, without altering the conjugated backbone.

The process involves synthesizing the polythiophene with the pendant alkyne groups and subsequently reacting it with a desired azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. This modular approach allows for the creation of a library of functional polymers from a single parent polymer. acs.org

Table 2: Examples of Functionalization via CuAAC "Click Chemistry"

| Azide Compound (R-N₃) | Attached Functional Group (R) | Potential Application of Modified Polymer |

| Azido-poly(ethylene glycol) (PEG-N₃) | Poly(ethylene glycol) | Improved water solubility, biocompatibility, reduced non-specific protein binding. mdpi.com |

| 1-Azido-dodecane | Dodecyl chain | Enhanced solubility in organic solvents, modified film morphology. |

| Benzyl azide | Benzyl group | Tuning of electronic properties and intermolecular packing. |

| Azidoferrocene | Ferrocene | Introduction of redox-active centers for electrochemical sensing or charge storage. |

Role as a Precursor in Complex Organic Synthesis

Beyond polymer science, the distinct reactivity of the thiophene ring, alkyne, and alcohol groups makes this compound a valuable starting material for constructing complex molecular frameworks.

Diversity-oriented synthesis is a key strategy for creating libraries of molecules, often inspired by natural product scaffolds, for drug discovery. mdpi.com Thiophene-containing molecules are found in numerous bioactive natural products and pharmaceuticals. nih.govresearchgate.net this compound can serve as a versatile precursor to fragments for natural product analogues. beilstein-journals.org

Through a series of established organic reactions, the parent molecule can be transformed into a variety of more complex structures:

Alkyne Modifications: The triple bond can be selectively reduced to a cis- or trans-alkene or a fully saturated alkyl chain, providing conformational flexibility. It can also participate in cycloaddition reactions. nih.gov

Alcohol Modifications: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups like ethers, esters, or amines, enabling further coupling reactions.

Thiophene Ring Modifications: The thiophene ring can undergo electrophilic substitution, allowing for the introduction of additional substituents.

These transformations allow the molecule to be elaborated into key intermediates for analogues of complex natural products where a substituted thiophene moiety is desired.

The rigidity of the alkyne linker combined with the defined geometry of the thiophene ring makes this compound an excellent building block for supramolecular structures like macrocycles and cage compounds. nih.gov Thiophene-based macrocycles have been synthesized for applications in molecular recognition and electronics. researchgate.net

A common strategy involves a dimerization or oligomerization approach followed by a ring-closing reaction. For instance, the alcohol function of this compound could be used to link two units together, followed by an intramolecular coupling of the terminal alkynes (e.g., Glaser or Eglinton coupling) to form a macrocycle. Alternatively, Sonogashira coupling reactions could be employed to connect multiple thiophene-alkyne units into a larger cyclic structure. nih.govbeilstein-journals.org Such methods have been used to create giant macrocycles composed of thiophene and acetylene (B1199291) units. researchgate.net The synthesis of cage compounds containing four thiophene rings has also been reported, demonstrating the utility of thiophene derivatives in constructing three-dimensional architectures. rsc.orgfigshare.com

Development as Ligands in Organometallic Catalysis

Thiophene derivatives are known to act as ligands in organometallic chemistry, primarily through coordination of the sulfur atom to a metal center. researchgate.net this compound can be modified to create multidentate ligands for transition metal catalysts. The design of such ligands is crucial for controlling the activity and selectivity of catalytic transformations.

By chemically modifying the butynol (B8639501) side chain, various chelating ligands can be synthesized:

P,S Ligands: The hydroxyl group can be converted to a phosphine (B1218219) group via a tosylation step followed by reaction with a phosphide source. The resulting ligand could chelate a metal through both the thiophenic sulfur and the phosphine phosphorus, forming a stable five- or six-membered ring.

N,S Ligands: Conversion of the alcohol to an amine would yield an N,S-type ligand.

O,S Ligands: The parent molecule itself can act as a bidentate O,S ligand, where the alcohol and the sulfur atom coordinate to the metal center.

These tailored ligands could find applications in a range of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The electronic properties of the ligand, and thus the activity of the metal center, can be fine-tuned by introducing substituents on the thiophene ring. mdpi.com

Emerging Research Applications of 4 Thiophen 2 Yl but 3 Yn 1 Ol and Its Derivatives

Contributions to Heterocyclic Chemistry Research

The structural motif of 4-(Thiophen-2-yl)but-3-yn-1-ol, featuring both a thiophene (B33073) ring and a functionalized alkyne, serves as a valuable platform for the construction of a variety of more complex heterocyclic systems. The reactivity of the hydroxyl and alkyne functionalities allows for a range of chemical transformations, making it a key intermediate in the synthesis of novel heterocyclic compounds.

One significant application of this compound is in cyclization reactions to form new thiophene-containing heterocycles. For instance, metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates is a powerful method for the regioselective synthesis of substituted heterocycles. rsc.org The hydroxyl group in this compound can be transformed into other functional groups, such as a thiol, which can then undergo intramolecular cyclization onto the alkyne to form a new thiophene ring. For example, 1-mercapto-3-yn-2-ols can be converted to the corresponding thiophenes in the presence of a palladium iodide catalyst. organic-chemistry.org

Furthermore, the alkyne moiety can participate in various cycloaddition reactions. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be employed to link the thiophene unit to other molecules, leading to the formation of triazole-containing heterocyclic systems. This approach has been utilized in the synthesis of complex heterocyclic triads with potential biological activity.

The thiophene ring itself can also be further functionalized. Direct C-H arylation of thiophenes at the C5 position is an efficient method for introducing aryl groups, a reaction that can be achieved with low catalyst loadings of palladium acetate. researchgate.net This allows for the synthesis of a diverse library of substituted thiophene derivatives from a common precursor like this compound.

The versatility of this compound as a building block is summarized in the table below, highlighting its role in the synthesis of various heterocyclic structures.

| Starting Material | Reaction Type | Resulting Heterocycle |

| This compound derivative (e.g., corresponding thiol) | Intramolecular Cyclization | Fused Thiophene System |

| This compound (after conversion to an azide) | Cycloaddition (e.g., CuAAC) | Thiophene-Triazole Conjugate |

| This compound | C-H Functionalization | Arylated Thiophene Derivative |

Applications in Advanced Materials Research and Design

Thiophene-based compounds are of significant interest in materials science due to their excellent electronic and optical properties. nih.gov Polythiophenes, in particular, are a well-studied class of conducting polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.gov The functional groups of this compound, specifically the hydroxyl and alkyne moieties, provide convenient handles for its incorporation into polymeric structures and for the design of advanced materials.

The hydroxyl group can be used to initiate polymerization or to graft the thiophene unit onto other polymer backbones. For instance, it can serve as an initiator for ring-opening polymerization of cyclic esters or ethers, leading to the formation of biodegradable polymers with pendant thiophene groups. These functionalized polymers can exhibit interesting self-assembly properties, forming nanostructures such as micelles or vesicles.

The alkyne functionality is also highly valuable for materials synthesis. It can be used in polymerization reactions, such as those to form poly(acetylene)s or to create cross-linked polymer networks. The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a powerful tool for the synthesis of conjugated polymers containing both thiophene and arylene units. acs.org These materials often exhibit enhanced charge transport properties and are promising candidates for use in organic electronic devices.

Furthermore, the ability of thiophene derivatives to self-assemble into ordered nanostructures is a key area of research. The interplay of π-π stacking of the thiophene rings and other intermolecular interactions can lead to the formation of nanowires, nanoribbons, and other well-defined architectures. The functional groups of this compound can be modified to control this self-assembly process, allowing for the fabrication of materials with tailored morphologies and properties. For example, the introduction of long alkyl chains can enhance solubility and promote the formation of liquid crystalline phases.

The potential applications of this compound in advanced materials are summarized below.

| Material Type | Role of this compound | Potential Application |

| Conducting Polymers | Monomer or co-monomer | Organic electronics, sensors |

| Functionalized Polymers | Grafting unit | Drug delivery, biomaterials |

| Nanomaterials | Building block for self-assembly | Nanoelectronics, photonics |

Utility in Catalyst Development and Optimization

Thiophene-containing molecules have been widely explored as ligands in organometallic chemistry and catalysis. nih.gov The sulfur atom in the thiophene ring can coordinate to transition metals, and the aromatic ring can participate in π-bonding, influencing the electronic and steric properties of the metal center. The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel ligands and catalysts.

The hydroxyl group can be used to anchor the thiophene moiety to a solid support, such as silica (B1680970) or a polymer resin. This allows for the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, which is a key principle of green chemistry. The supported catalyst can be used in a variety of transformations, such as cross-coupling reactions or hydrogenations.

The alkyne group can also be directly involved in catalyst design. It can coordinate to a metal center, forming a stable complex that may exhibit unique catalytic activity. Alternatively, the alkyne can be further functionalized to introduce other coordinating groups. For example, reaction with a phosphine-containing compound could lead to a bidentate ligand with both a thiophene and a phosphine (B1218219) donor. Thiophene-based phosphine ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions. nih.gov

Furthermore, the hydroxyl group can be converted into other functionalities to create a wider range of ligands. For instance, oxidation to an aldehyde followed by condensation with an amine would yield a thiophene-containing Schiff base. Schiff base complexes of transition metals are known to be versatile catalysts for a variety of organic transformations. nih.gov

The potential roles of this compound in catalyst development are outlined in the following table.

| Ligand/Catalyst Type | Synthetic Strategy from this compound | Potential Catalytic Application |

| Heterogeneous Catalyst | Immobilization via the hydroxyl group | Cross-coupling, hydrogenation |

| Bidentate Ligand | Functionalization of the alkyne (e.g., with a phosphine) | Polymerization, asymmetric synthesis |

| Schiff Base Ligand | Conversion of the hydroxyl to an aldehyde and condensation | Oxidation, reduction, C-C bond formation |

Role in the Advancement of Green Chemistry Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis and application of this compound and its derivatives can be aligned with several of these principles.

The development of more sustainable synthetic routes to thiophene derivatives is an active area of research. Traditional methods often involve harsh reagents and produce significant waste. Newer, greener methodologies include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.govacs.org Solvent-free reactions or the use of more environmentally benign solvents, such as ionic liquids or bio-derived solvents like γ-valerolactone (GVL), are also being explored. unito.itrsc.orgrsc.org The synthesis of thiophene oligomers via Suzuki coupling has been successfully demonstrated using a solvent-free, microwave-assisted approach. nih.govacs.org

Atom economy is another key principle of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. jocpr.com The synthesis of thiophenes from buta-1-enes and potassium sulfide (B99878) is an example of an atom-economical, transition-metal-free reaction. organic-chemistry.org Designing synthetic pathways to and from this compound that maximize atom economy is an important goal for sustainable chemistry.

The use of renewable feedstocks is also a critical aspect of green chemistry. While the industrial synthesis of thiophene often relies on petroleum-based starting materials, research is underway to develop methods for producing thiophenes from biomass. For example, thiophene diesters have been synthesized from biomass-derived methyl levulinate and elemental sulfur. nih.govresearchgate.net Exploring renewable routes to this compound would further enhance its green credentials.

The table below summarizes the alignment of research involving this compound with green chemistry principles.

| Green Chemistry Principle | Application in the Context of this compound |

| Safer Solvents and Auxiliaries | Use of ionic liquids or bio-derived solvents in synthesis and reactions. |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. |

| Atom Economy | Development of synthetic routes that maximize the incorporation of starting materials. |

| Use of Renewable Feedstocks | Exploration of synthetic pathways from biomass-derived precursors. |

Conclusion and Future Perspectives in the Research of 4 Thiophen 2 Yl but 3 Yn 1 Ol

Summary of Current Research Landscape and Key Achievements

The current body of research on 4-(Thiophen-2-yl)but-3-yn-1-ol is not extensive, with much of the understanding of its chemistry derived from studies on analogous compounds. The primary achievement in the field has been the successful synthesis of this and similar structures, typically through Sonogashira cross-coupling reactions. rsc.orglibretexts.orgwikipedia.org This palladium-catalyzed reaction provides a reliable method for forming the crucial carbon-carbon bond between the thiophene (B33073) ring and the butynol (B8639501) side chain.

Key achievements in the broader context of thiophene and alkyne chemistry that are relevant to this specific molecule include:

Versatile Synthetic Methodologies: The development of robust cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings, has enabled the synthesis of a vast library of functionalized thiophene derivatives. nih.govulster.ac.uk

Understanding of Thiophene Reactivity: The electronic properties of the thiophene ring and its susceptibility to electrophilic substitution and metal-catalyzed functionalization are well-documented. nih.gov

Exploration of Alkyne Chemistry: The rich chemistry of terminal alkynes, including their use in cycloaddition reactions, polymerizations, and as precursors to other functional groups, provides a foundation for exploring the reactivity of this compound.

Identification of Unexplored Synthetic Avenues and Methodological Gaps

Despite the reliability of the Sonogashira coupling, there remain several unexplored avenues for the synthesis of this compound and its derivatives. A significant methodological gap lies in the development of more atom-economical and environmentally benign synthetic routes.

Potential Unexplored Synthetic Routes:

| Synthetic Approach | Description | Potential Advantages |

| Direct C-H Alkynylation | The direct coupling of a C-H bond on the thiophene ring with a suitable alkyne precursor would eliminate the need for pre-functionalization (e.g., halogenation) of the thiophene. | Increased atom economy, reduced synthetic steps. |

| Coupling of 2-Ethynylthiophene with Epoxides | The reaction of the lithium or magnesium salt of 2-ethynylthiophene with propylene oxide or a protected glycidol derivative could provide a direct route to the butynol side chain. | Potentially fewer steps and use of readily available starting materials. |

| Metal-Free Synthesis | The development of metal-free coupling methodologies would address concerns about metal contamination in potential applications, particularly in materials science and medicinal chemistry. nih.gov | Reduced cost and environmental impact. |

| Enzymatic or Biocatalytic Methods | The use of enzymes for the key bond-forming steps could offer high selectivity and mild reaction conditions. | High stereoselectivity, environmentally friendly. |

Delving into Untapped Reactivity Patterns and Functional Group Interconversions

The presence of three distinct functional groups in this compound suggests a rich and largely untapped reactivity profile. Future research should focus on exploring the interplay between these groups and their potential for novel transformations.

Untapped Reactivity and Functional Group Interconversions:

| Functional Group | Potential Reactions | Resulting Structures |

| Alkyne | Intramolecular cyclization (e.g., transition-metal catalyzed) onto the thiophene ring. nih.govmdpi.com | Fused thiophene-containing heterocycles. |

| "Click" chemistry (cycloaddition with azides). | Triazole-functionalized thiophenes. | |

| Hydration or hydroboration-oxidation. | Thiophene-substituted ketones or aldehydes. | |

| Alcohol | Oxidation to the corresponding aldehyde or carboxylic acid. | Functionalized thiophene-alkynes. |

| Conversion to a leaving group (e.g., tosylate) followed by nucleophilic substitution. | Diverse side-chain functionalization. | |

| Etherification or esterification. | Modified physical and chemical properties. | |

| Thiophene Ring | Electrophilic substitution at the C5 position. | 5-Substituted derivatives. |

| Metal-catalyzed cross-coupling at the C5 position. | Bi- and poly-thiophene structures. |

One particularly intriguing area is the potential for intramolecular cyclization reactions. For instance, under acidic or metal-catalyzed conditions, the hydroxyl group could potentially add across the alkyne, leading to the formation of a dihydrofuran ring fused to the thiophene.

Potential for Novel Academic Research Directions and Breakthroughs

The unique structure of this compound positions it as a valuable building block for the synthesis of novel materials and compounds with potential applications in various fields.

Future Research Directions:

Organic Electronics: The thiophene moiety is a well-established component of conducting polymers and organic semiconductors. chemsrc.com The alkyne functionality of this compound could be utilized for the synthesis of novel conjugated polymers with tailored electronic and optical properties. The hydroxyl group could serve as a handle for further functionalization or to influence solubility and morphology.

Medicinal Chemistry: Thiophene derivatives are prevalent in many pharmaceuticals. nih.govnih.gov The structural motif of this compound could be a starting point for the design and synthesis of new bioactive molecules. The combination of the aromatic thiophene ring and the linear alkyne spacer could be explored for its interaction with biological targets.

Supramolecular Chemistry: The hydroxyl group provides a site for hydrogen bonding, which could be exploited in the design of self-assembling systems and functional materials based on non-covalent interactions.

Catalysis: The molecule could serve as a ligand for transition metal catalysts, with the thiophene and hydroxyl groups acting as coordination sites.

Synergistic Approaches: Integration of Experimental and Computational Methodologies

A synergistic approach that combines experimental synthesis and characterization with computational modeling will be crucial for unlocking the full potential of this compound.

Integration of Experimental and Computational Methods:

| Methodology | Application to this compound |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic properties (NMR, IR). nih.govnih.gov |

| Reaction Mechanism Studies | Computational modeling of potential reaction pathways for synthesis and reactivity to guide experimental design. |

| Materials Property Prediction | In silico screening of polymers and other materials derived from this compound for their electronic and optical properties. |

| Molecular Docking | Investigation of the potential binding of derivatives to biological targets to guide the design of new therapeutic agents. techscience.comtechscience.com |

By employing computational methods, researchers can gain a deeper understanding of the fundamental properties of this molecule and predict its behavior in various chemical environments. This in silico guidance can significantly accelerate the discovery of new reactions and applications, making the research process more efficient and targeted. The future of research on this compound lies in this powerful combination of theoretical prediction and experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.